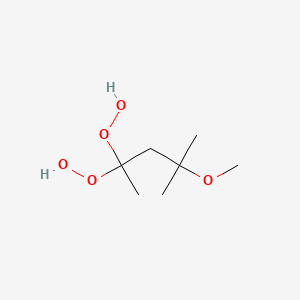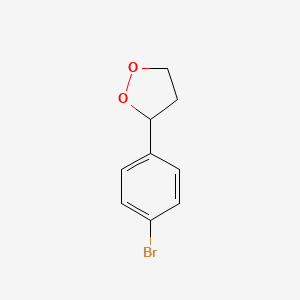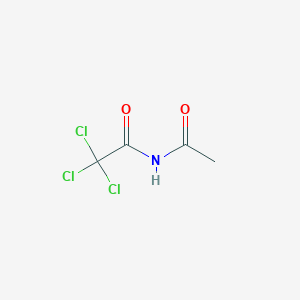
Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, hydrochloride typically involves the reaction of 2-(m-anisylthio)propylamine with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process would be designed to ensure consistent quality and high efficiency, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propylamine, 2-(m-anisylthio)-N,N-diethyl-, hydrochloride
- Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, sulfate
- Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, nitrate
Uniqueness
Propylamine, 2-(m-anisylthio)-N,N-dimethyl-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for particular applications.
Eigenschaften
CAS-Nummer |
63957-12-0 |
|---|---|
Molekularformel |
C12H20ClNOS |
Molekulargewicht |
261.81 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)sulfanyl-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NOS.ClH/c1-10(9-13(2)3)15-12-7-5-6-11(8-12)14-4;/h5-8,10H,9H2,1-4H3;1H |
InChI-Schlüssel |
LNVXLJRXUYBMJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)SC1=CC=CC(=C1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


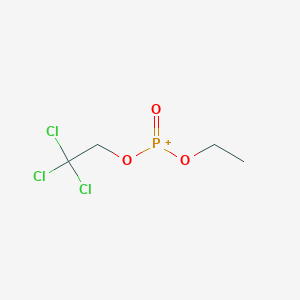
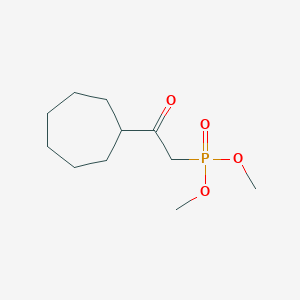
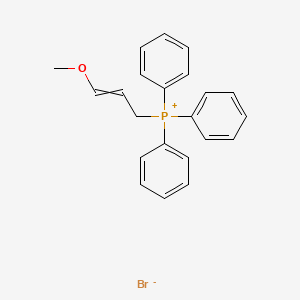



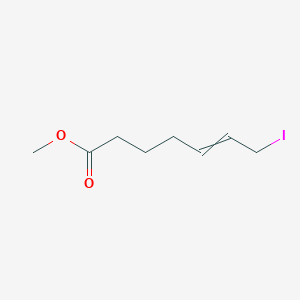
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)


